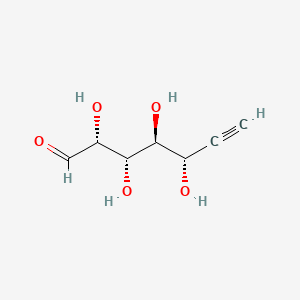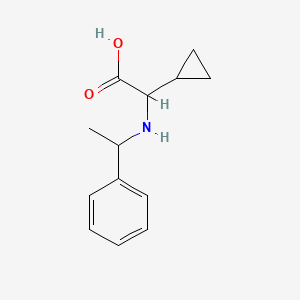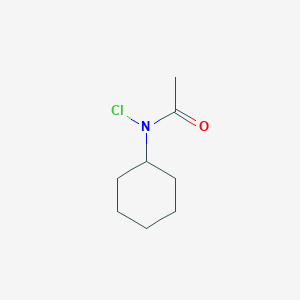![molecular formula C16H18FN5S B14748494 9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine CAS No. 1581-24-4](/img/structure/B14748494.png)
9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine is a synthetic organic compound with the molecular formula C16H18FN5S. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a butyl group, followed by the introduction of a (4-fluorobenzyl)sulfanyl moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-6-[(4-chlorobenzyl)sulfanyl]-9H-purin-2-amine
- 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain targets, making it a valuable molecule for research and development.
Properties
CAS No. |
1581-24-4 |
|---|---|
Molecular Formula |
C16H18FN5S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
9-butyl-6-[(4-fluorophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18FN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-4-6-12(17)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21) |
InChI Key |
CESUEFRCKWPTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


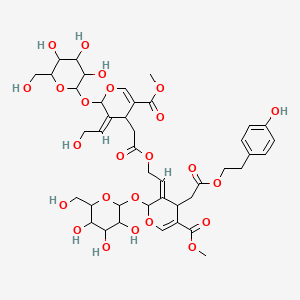
![Spiro[4.7]dodecane](/img/structure/B14748417.png)

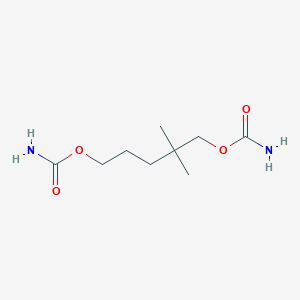
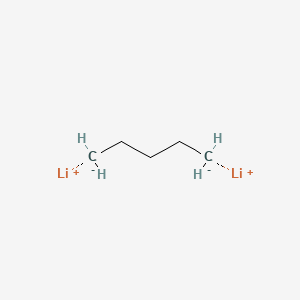

![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)

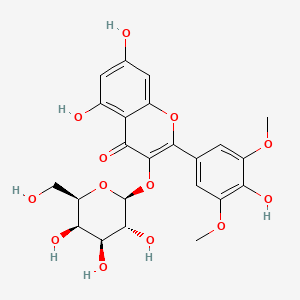
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
